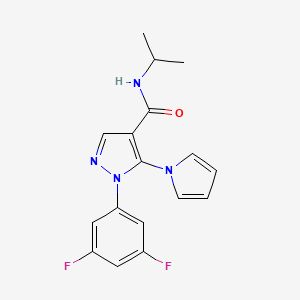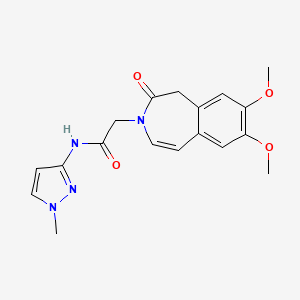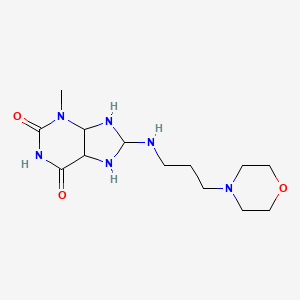![molecular formula C18H18FN5O2 B12181213 N-(4-fluoro-2H-indazol-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B12181213.png)
N-(4-fluoro-2H-indazol-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-2H-indazol-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound that features a unique combination of indazole and cycloheptapyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2H-indazol-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indazole and cycloheptapyridazine intermediates, followed by their coupling through an acetamide linkage.
Indazole Intermediate Synthesis: The indazole intermediate can be synthesized via the cyclization of 2-fluorobenzonitrile with hydrazine hydrate under acidic conditions.
Cycloheptapyridazine Intermediate Synthesis: The cycloheptapyridazine intermediate is prepared by the condensation of cycloheptanone with hydrazine hydrate, followed by oxidation to form the pyridazine ring.
Coupling Reaction: The final step involves the coupling of the indazole and cycloheptapyridazine intermediates using an appropriate acylating agent, such as acetyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2H-indazol-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the indazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
N-(4-fluoro-2H-indazol-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Chemical Biology: Use as a probe to study molecular interactions and pathways.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2H-indazol-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety may interact with active sites of enzymes, while the cycloheptapyridazine ring could enhance binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and require further research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2H-indazol-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
- N-(4-bromo-2H-indazol-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Uniqueness
N-(4-fluoro-2H-indazol-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C18H18FN5O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(4-fluoro-1H-indazol-3-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C18H18FN5O2/c19-12-6-4-8-14-17(12)18(22-21-14)20-15(25)10-24-16(26)9-11-5-2-1-3-7-13(11)23-24/h4,6,8-9H,1-3,5,7,10H2,(H2,20,21,22,25) |
InChI Key |
FNLDBTCLYNEAKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=NNC4=C3C(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-phenyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B12181137.png)
![N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12181142.png)
![N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine](/img/structure/B12181147.png)
![1-(4-Fluorophenyl)-4-{[4-(2-methylpropanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B12181170.png)





![[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B12181188.png)
![3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B12181190.png)
![N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B12181204.png)
![N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide](/img/structure/B12181205.png)
![6-chloro-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide](/img/structure/B12181210.png)
